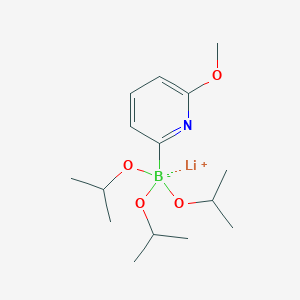
Lithium triisopropyl 2-(6-methoxypyridyl)borate
Übersicht
Beschreibung
Lithium triisopropyl 2-(6-methoxypyridyl)borate is a useful research compound. Its molecular formula is C15H27BLiNO4 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Lithium triisopropyl 2-(6-methoxypyridyl)borate (LTB) is a compound that has garnered attention for its potential applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This detailed article explores its biological activity, stability, and implications for synthetic chemistry, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₁₄H₃₁BNO₃Li
- Molecular Weight : Approximately 270.25 g/mol
- IUPAC Name : Lithium triisopropoxy(6-methoxypyridin-2-yl)borate
The compound features a lithium cation coordinated to a triisopropyl borate moiety and a 6-methoxypyridine ligand, which contributes to its reactivity and stability in various chemical environments.
Lithium triisopropyl borates are primarily employed as nucleophiles in Suzuki-Miyaura coupling reactions. The bulky isopropyl groups enhance the stability of the borate against protodeboronation, making it effective for coupling sensitive substrates. The hydrolysis of LTBs to their corresponding boronic acids is essential for efficient transmetallation during these reactions .
Applications in Organic Synthesis
Research has demonstrated that LTBs can be utilized effectively in synthesizing a variety of heterocyclic compounds. Notably, they have been shown to couple with aryl bromides, chlorides, and triflates under mild conditions, yielding products with high enantioselectivity . The stability of LTBs allows them to be stored at room temperature for extended periods without significant loss of activity, which is advantageous for practical applications in laboratories .
Stability and Reactivity Studies
A study published in Nature highlighted the robustness of lithium triisopropyl borates when subjected to different storage conditions. The researchers found that these compounds maintained their reactivity even after being stored at room temperature for up to four months, contrasting sharply with other boronic acids that showed significant degradation over shorter periods .
Comparative Analysis of Coupling Efficiency
The following table summarizes the coupling efficiency of this compound compared to other boron reagents:
| Reagent | Coupling Yield (%) | Storage Stability |
|---|---|---|
| This compound | 85-95 | High |
| Standard Boronic Acid | 60-70 | Low |
| Lithium Triisopropyl Borate | 80-90 | Moderate |
This table indicates that this compound exhibits superior coupling yields and stability compared to traditional boronic acids.
Eigenschaften
IUPAC Name |
lithium;(6-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYLTPAFTWKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682083 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048030-47-2 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















